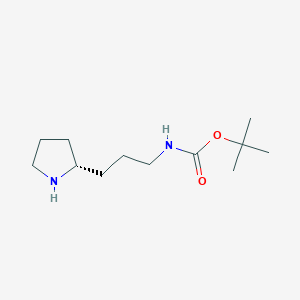
(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester
Übersicht
Beschreibung
“®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 1217838-01-1 . It has a molecular weight of 228.33 . The IUPAC name for this compound is tert-butyl 3-[(2R)-2-pyrrolidinyl]propylcarbamate . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for “®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester” is 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-7-10-6-4-8-13-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m1/s1 . The InChI key is PBGQRRIIQREOFN-SNVBAGLBSA-N .Wissenschaftliche Forschungsanwendungen
Synthetic and Crystallographic Studies
(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester and similar compounds have been a subject of interest in synthetic and crystallographic studies. For instance, research conducted by Kant, Singh, and Agarwal (2015) focused on the synthetic preparation and structural characterization of a related compound, demonstrating the compound's non-planar conformation except for the carbazole moiety, and the presence of strong intermolecular hydrogen bonding stabilizing the crystal packing (Kant, R., Singh, V., & Agarwal, A., 2015).
Medicinal Chemistry and Drug Discovery
Compounds similar to this compound have been synthesized and evaluated in medicinal chemistry and drug discovery. Procopiou et al. (2018) synthesized a series of 3-aryl(pyrrolidin-1-yl)butanoic acids using a diastereoselective route. These compounds were screened for affinity against various integrins, leading to the discovery of analogs with high affinity and selectivity for αvβ6 integrin, indicating potential therapeutic applications in treating idiopathic pulmonary fibrosis (Procopiou, P. et al., 2018).
Catalytic and Synthetic Applications
The structure and reactivity of similar carbamic acid esters have been explored for various catalytic and synthetic applications. For example, Mondal and Bhowmick (2018) developed a pyrrolidine ring containing carbamate ester and demonstrated its efficacy as an organocatalyst in asymmetric Michael addition reactions in aqueous media. This carbamate ester surpassed the performance of 1,2-diaminocyclohexane derived carbamate ester in terms of yields, diastereoselectivities, and enantioselectivities (Mondal, A., & Bhowmick, K. C., 2018).
Chemical Synthesis and Analysis
The compound and its analogs have been used in various chemical synthesis and analytical methods. For example, Goss et al. (2009) utilized similar compounds in the enantioselective preparation of dihydropyrimidones, highlighting the compound's utility in the synthesis of chiral compounds and its involvement in Mannich reactions (Goss, J. M. et al., 2009).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . This suggests that the compound may interact with various biochemical targets, particularly proteins and peptides, in its role as a carboxyl group surrogate.
Mode of Action
The compound interacts with its targets through a series of chemical transformations. The tert-butyl group in the compound exhibits a unique reactivity pattern due to its crowded structure . This reactivity allows the compound to participate in various chemical transformations, including those involved in peptide synthesis .
Biochemical Pathways
The compound is involved in the biosynthetic pathways of peptide synthesis . It acts as a surrogate for the carboxyl group in these pathways, enabling the formation of peptide bonds. The compound’s involvement in these pathways suggests that it may have downstream effects on protein structure and function.
Pharmacokinetics
It is known that the tert-butyl ester group is resistant to hydrolysis in the gastrointestinal (gi) tract, likely due to the action of the carboxylesterase enzyme ces1 . This resistance could impact the compound’s bioavailability.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity and stability can be affected by factors such as pH, temperature, and the presence of other chemical entities . Additionally, the compound’s efficacy in peptide synthesis can be influenced by the specific conditions of the reaction, including the concentration of reactants and the presence of catalysts .
Eigenschaften
IUPAC Name |
tert-butyl N-[3-[(2R)-pyrrolidin-2-yl]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-7-10-6-4-8-13-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGQRRIIQREOFN-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


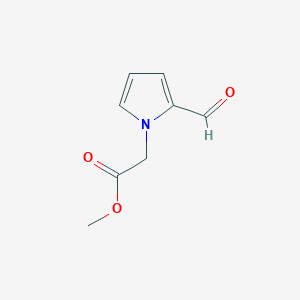
![5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415012.png)
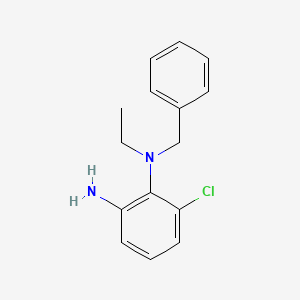
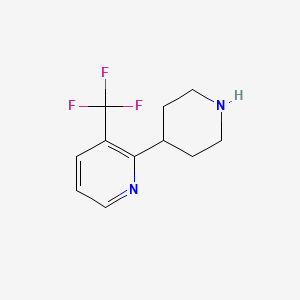
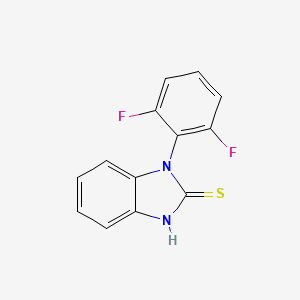
![4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene](/img/structure/B1415021.png)

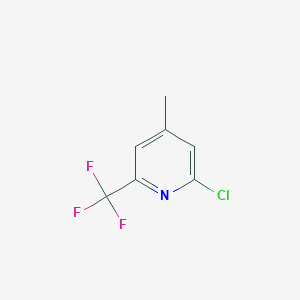

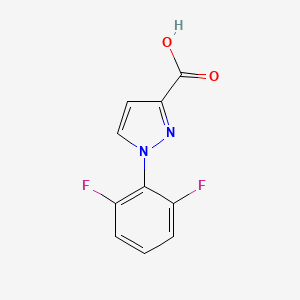

![3-[2-(Cyclohexylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1415030.png)


